molecular formula C10H9NO2 B1395957 1-Methyl-2-oxoindoline-4-carbaldehyde CAS No. 1053655-92-7

1-Methyl-2-oxoindoline-4-carbaldehyde

Cat. No.: B1395957
CAS No.: 1053655-92-7
M. Wt: 175.18 g/mol
InChI Key: FCAODJVDVCDYMX-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoindoline-4-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a carbonyl group at the 2-position, and an aldehyde group at the 4-position.

Preparation Methods

The synthesis of 1-Methyl-2-oxoindoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable ketone under acidic conditions can yield the desired indole derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

1-Methyl-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-oxoindoline-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxoindoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives can modulate the activity of enzymes, receptors, and signaling pathways involved in cell proliferation, apoptosis, and inflammation. The specific molecular targets and pathways depend on the particular biological activity being studied .

Comparison with Similar Compounds

1-Methyl-2-oxoindoline-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Methylindole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group at the 2-position instead of the 4-position.

    2-Oxoindoline-3-carbaldehyde: Contains a carbonyl group at the 2-position and an aldehyde group at the 3-position.

    Indole-3-carboxaldehyde: Lacks the methyl group and has an aldehyde group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

Overview

1-Methyl-2-oxoindoline-4-carbaldehyde is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a methyl group, a carbonyl group, and an aldehyde group, which contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9NO2\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{2}

This structure allows the compound to interact with various biological targets, influencing numerous biochemical pathways.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that it may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit microtubule assembly significantly at concentrations around 20 μM, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

CompoundConcentration (μM)% Inhibition of Microtubule Assembly
Derivative A2040.76
Derivative B2052.03
Derivative C1030.00

Antimicrobial Effects

Indole derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against various pathogens, suggesting that this compound may also possess antibacterial and antifungal properties .

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of indole derivatives. The ability to modulate neuroinflammatory pathways could position this compound as a candidate for treating neurodegenerative diseases .

Study on Anticancer Activity

In a recent study involving breast cancer cell lines (MDA-MB-231), derivatives of this compound were tested for their ability to induce apoptosis. The findings indicated that these compounds could enhance caspase activity significantly, confirming their role as potential anticancer agents .

Neuroprotection in Animal Models

Another study focused on the protective effects of indole derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive functions in treated animals, highlighting their therapeutic potential in neurodegenerative disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest moderate absorption and bioavailability. However, like many compounds in this class, careful consideration must be given to dosage to avoid potential hepatotoxicity or nephrotoxicity observed at higher concentrations .

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-4-2-3-7(6-12)8(9)5-10(11)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAODJVDVCDYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717058
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-92-7
Record name 2,3-Dihydro-1-methyl-2-oxo-1H-indole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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